(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride
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Overview
Description
(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride is a synthetic organic compound characterized by the presence of bromomethyl, chlorophenyl, and trifluoroethanimidoyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve bromomethylation . This method minimizes the generation of toxic byproducts and provides a high yield of the desired bromomethylated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide for elimination reactions , pyridine for catalyzing ring-opening reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoroethanimidoyl chloride group can participate in various chemical reactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromomethyl and trifluoroethanimidoyl chloride groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
934843-24-0 |
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Molecular Formula |
C9H5BrCl2F3N |
Molecular Weight |
334.94 g/mol |
IUPAC Name |
N-[2-(bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5BrCl2F3N/c10-4-5-1-2-6(11)3-7(5)16-8(12)9(13,14)15/h1-3H,4H2 |
InChI Key |
PDUKSUULKTYYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)CBr |
Origin of Product |
United States |
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